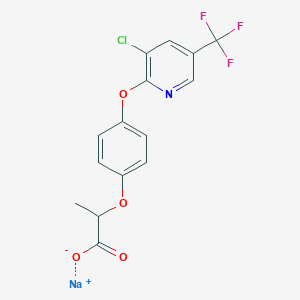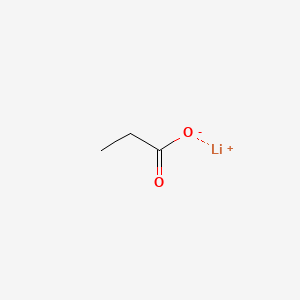
Sodium cyanotriphenylborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium cyanotriphenylborate is an organic sodium salt and a tetraorganoborate salt. It contains a cyanotriphenylborate(1-).
Wissenschaftliche Forschungsanwendungen
Sodium Batteries Research
- Sodium cyanotriphenylborate has been part of research in sodium batteries, which are considered for applications like load leveling and electrical vehicles. The high Na+ ion conductivity in sodium batteries offers potential for large-scale energy storage, which is crucial with the increasing use of renewable energies (Delmas, 2018).
Biomedical Applications
- In the field of biomedical applications, sodium cyanotriphenylborate has been indirectly relevant in research exploring the use of sodium MRI in vivo. This imaging method offers biochemical information on tissue viability and disease diagnosis and treatment outcomes (Madelin & Regatte, 2013).
Drug Release Optimization
- The chemical has been involved in research focused on optimizing drug release methods, particularly in studies exploring physicochemical parameters affecting the release of drugs from prolonged release systems (Kincl, Turk, & Vrečer, 2005).
Coordination Chemistry
- Sodium cyanotriphenylborate has been utilized in the coordination chemistry of rare-earth metal complexes. This research is significant for understanding the structural characteristics of cyanotriphenylborate complexes (Dumas et al., 2021).
Cytotoxicity and Genotoxicity Studies
- Research involving sodium cyanotriphenylborate has included studies on cytotoxicity and genotoxicity, comparing it with other compounds. Such studies are crucial in understanding the biological effects and potential risks of various chemicals (Fernandez et al., 2010).
Analytical Method Development
- The compound has been part of studies developing analytical methods for drug separation and determination, as in the case of non-aqueous capillary electrophoresis methods (Anubala, Sekar, & Nagaiah, 2014).
Sodium-Ion Battery Research
- It has also been researched in the context of sodium-ion batteries, particularly in studies exploring high-capacity electrode materials. This is pivotal for the development of efficient energy storage solutions (Lee et al., 2014).
Photocatalysis Research
- Sodium cyanotriphenylborate has been studied in photocatalysis research, particularly in the oxidation processes of other chemicals, which is important in understanding photochemical reactions (Bonesi, Protti, & Albini, 2016).
Building Block for Molecular Synthesis
- It has been used as a building block for P,C,N conjugated molecules in chemical synthesis. This highlights its role in developing new molecular structures (Le Corre et al., 2021).
Sodic Soil Reclamation
- In environmental studies, it has been referenced in the context of sodic soil reclamation, helping to understand the effectiveness of chemical management strategies in soil health improvement (Dose et al., 2015).
Cyanide Detection in Marine Fish
- Sodium cyanotriphenylborate is also relevant in studies related to cyanide detection in coral reef fish. This is significant in addressing environmental and conservation issues (Mak, Yanase, & Renneberg, 2005).
Eigenschaften
CAS-Nummer |
14568-16-2 |
|---|---|
Produktname |
Sodium cyanotriphenylborate |
Molekularformel |
C19H15BNNa |
Molekulargewicht |
291.1 g/mol |
IUPAC-Name |
sodium;cyano(triphenyl)boranuide |
InChI |
InChI=1S/C19H15BN.Na/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H;/q-1;+1 |
InChI-Schlüssel |
QNLQNWKYDWFECJ-UHFFFAOYSA-N |
SMILES |
[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Kanonische SMILES |
[B-](C#N)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Synonyme |
cyanotriphenylborate sodium cyanotriphenylborate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



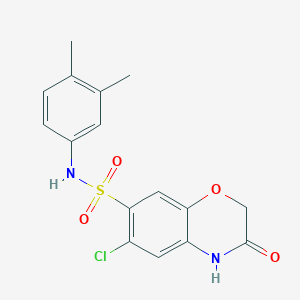
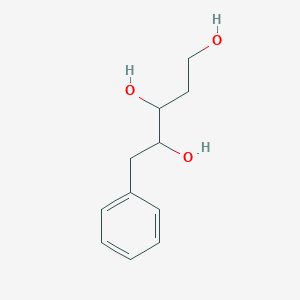
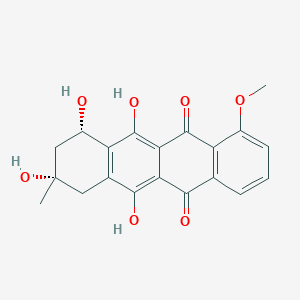


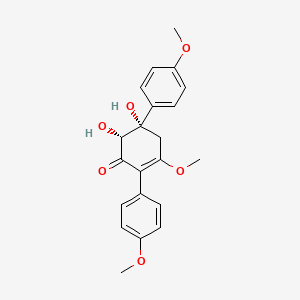
![2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)
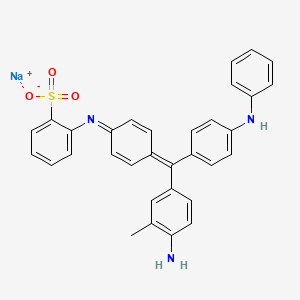
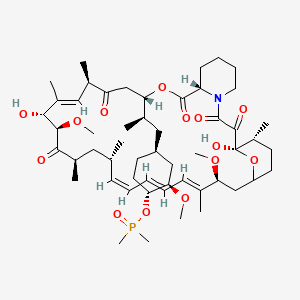
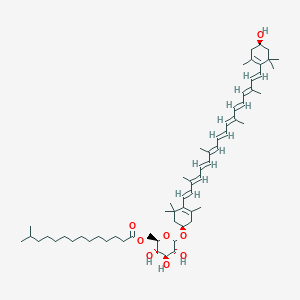

![sodium;(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261148.png)
